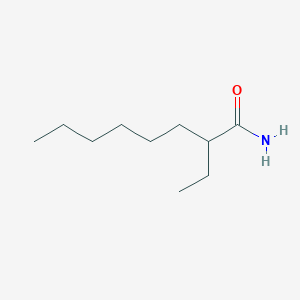
2-Ethyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyloctanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group attached to the second carbon of an octanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyloctanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-1-octanamine with acyl chlorides or anhydrides under mild conditions. Another method includes the direct amidation of 2-ethyl-1-octanoic acid with ammonia or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In industrial settings, this compound can be produced via large-scale amidation reactions. The process typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyloctanamide undergoes various chemical reactions, including:
Oxidation: Although less common, oxidation reactions can convert this compound to corresponding nitriles or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 2-Ethyl-1-octanoic acid and ammonia.
Reduction: 2-Ethyl-1-octanamine.
Oxidation: 2-Ethyl-1-octanoic acid or nitriles.
Scientific Research Applications
2-Ethyloctanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: this compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 2-ethyloctanamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
2-Ethylbutanamide: Similar in structure but with a shorter carbon chain.
2-Ethylhexanamide: Similar but with a different carbon chain length.
Octanamide: Lacks the ethyl group, making it less hydrophobic.
Uniqueness: 2-Ethyloctanamide is unique due to its specific carbon chain length and the presence of an ethyl group, which imparts distinct physicochemical properties. These properties influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
5472-50-4 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-ethyloctanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-8-9(4-2)10(11)12/h9H,3-8H2,1-2H3,(H2,11,12) |
InChI Key |
SZCKSNPRMHFNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















